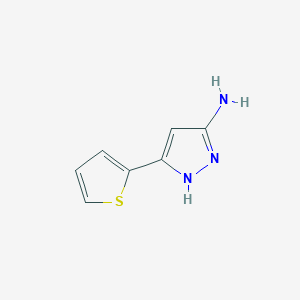

5-Amino-3-(2-thienyl)pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSOLYKLZBJHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335160 | |

| Record name | 5-Amino-3-(2-thienyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96799-03-0 | |

| Record name | 5-Amino-3-(2-thienyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-3-(2-thienyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-3-(2-thienyl)pyrazole, a heterocyclic compound with significant potential in pharmaceutical and agricultural research. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the title compound.

Introduction

This compound is a versatile aminopyrazole derivative incorporating a thiophene moiety. Aminopyrazoles are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The inclusion of the thiophene ring can further modulate the compound's physicochemical properties and biological interactions. This guide outlines a reliable synthetic route and provides a thorough characterization of the final product.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-oxo-3-(thiophen-2-yl)propanenitrile, via a Claisen condensation reaction. The subsequent step is the cyclization of this intermediate with hydrazine hydrate to yield the final product.

Experimental Protocols

Synthesis of 3-oxo-3-(thiophen-2-yl)propanenitrile

Reaction: Thiophene-2-carboxylic acid ethyl ester + Acetonitrile → 3-oxo-3-(thiophen-2-yl)propanenitrile

Procedure: To a suspension of sodium hydride (80% dispersion in mineral oil, 30 g, 1 mol) in 500 mL of dry toluene, a mixture of thiophene-2-carboxylic acid ethyl ester (78.1 g, 0.5 mol) and acetonitrile (41.5 g, 1 mol) is added. The reaction mixture is heated and stirred until the evolution of hydrogen ceases. The resulting precipitate is filtered and then suspended in 1000 mL of water. The aqueous suspension is acidified to pH 2 with hydrochloric acid with vigorous stirring. The precipitated product is filtered, washed with water, and dried to yield 2-thiophenoylacetonitrile (3-oxo-3-(thiophen-2-yl)propanenitrile).

Yield: 70.0 g (92.6% of theory) Melting Point: 110 °C

Synthesis of this compound

Reaction: 3-oxo-3-(thiophen-2-yl)propanenitrile + Hydrazine Hydrate → this compound

Procedure: A mixture of 3-oxo-3-(thiophen-2-yl)propanenitrile and hydrazine hydrate in ethanol is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion of the reaction, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford this compound.

Characterization Workflow

The synthesized this compound is characterized using a variety of spectroscopic and physical methods to confirm its structure and purity.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 3-(Thiophen-2-yl)-1H-pyrazol-5-amine | - |

| CAS Number | 96799-03-0 | [1] |

| Molecular Formula | C₇H₇N₃S | [1] |

| Molecular Weight | 165.22 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 102-106 °C | - |

Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Expected signals for thienyl protons, pyrazole proton, and amino protons. |

| ¹³C NMR | Expected signals for carbons of the thiophene and pyrazole rings. |

| IR (Gas Phase) | Characteristic peaks for N-H, C-H, C=C, and C-N stretching and bending vibrations.[1] |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z = 165.[1] |

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The described synthetic route is efficient and utilizes readily available starting materials. The comprehensive characterization workflow ensures the identity and purity of the final product, which is a valuable building block for further research and development in the fields of medicinal and agricultural chemistry.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-3-(2-thienyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of 5-Amino-3-(2-thienyl)pyrazole. This heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science, meriting a detailed examination of its characteristics.

Core Physicochemical Properties

This compound is a solid, crystalline compound at room temperature.[1] Its core structure consists of a pyrazole ring substituted with an amino group at the 5-position and a thiophene ring at the 3-position. The quantitative physicochemical data are summarized in Table 1 for ease of reference and comparison.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | 3-(Thiophen-2-yl)-1H-pyrazol-5-amine | N/A |

| CAS Number | 96799-03-0 | [1][2][3] |

| Molecular Formula | C₇H₇N₃S | [1][3] |

| Molecular Weight | 165.22 g/mol | [1][2][3] |

| Appearance | White to off-white/light yellow solid/crystal powder | [1] |

| Melting Point | 102-106 °C | [2] |

| logP (Octanol/Water) | 1.239 (Calculated) | [4] |

| Water Solubility | log₁₀WS = -2.45 (Calculated, mol/L) | [4] |

| pKa | Data not available in cited literature | |

| InChI Key | TXSOLYKLZBJHFF-UHFFFAOYSA-N | [2] |

| SMILES | Nc1cc(n[nH]1)-c2cccs2 | [2] |

Note: logP and Water Solubility values are computationally derived and should be confirmed via experimental analysis.

Synthesis and Experimental Protocols

The most versatile and widely cited method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[5][6][7] This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the final 5-aminopyrazole product.

-

Reaction Setup : A solution of the appropriate β-ketonitrile (1 equivalent) is prepared in a suitable solvent, typically ethanol.[5][6]

-

Hydrazine Addition : Hydrazine or a hydrazine salt (e.g., hydrazine hydrochloride) is added to the solution. The reaction can be conducted at room temperature or under reflux, depending on the specific substrates.[5][6][7]

-

Intermediate Formation : The initial reaction involves a nucleophilic attack from the terminal nitrogen of hydrazine onto the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.[5][6]

-

Cyclization : The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This step results in the formation of the five-membered pyrazole ring.[5][6]

-

Work-up and Purification : Upon completion of the reaction, the mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol, ether), and dried.[8] Further purification can be achieved by recrystallization from an appropriate solvent like methanol or ethanol.

The logical workflow for this synthesis is visualized in the diagram below.

Biological Activity and Applications in Drug Development

The 5-aminopyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[5][7] Derivatives have been investigated for numerous therapeutic applications. This compound, as part of this class, holds potential as a key intermediate or lead compound in drug discovery.

-

Pharmaceutical Development : This compound is a key intermediate for synthesizing pharmaceuticals, with particular interest in targeting neurological disorders.[1]

-

Enzyme Inhibition : Aminopyrazoles are known to be frameworks for developing ligands that inhibit enzymes such as various kinases (e.g., p56-Lck) and cyclooxygenase (COX), which are critical targets in oncology and inflammation research.[5]

-

Therapeutic Areas : The core structure is associated with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][9]

-

Agrochemicals : Beyond pharmaceuticals, it has applications in formulating agrochemicals like fungicides and herbicides.[1]

The diagram below illustrates the central role of the aminopyrazole scaffold in various research and development areas.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-氨基-3-(2-噻吩基)吡唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound (CAS 96799-03-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

Spectroscopic Analysis of 5-Amino-3-(2-thienyl)pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Amino-3-(2-thienyl)pyrazole, a heterocyclic compound of interest in pharmaceutical and materials science research. The document details its infrared (IR) and nuclear magnetic resonance (NMR) spectral data, offering insights into its molecular structure and chemical environment.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a thienyl moiety. Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Spectroscopic analysis is a cornerstone for the structural elucidation and characterization of these molecules, providing essential information for drug design, development, and quality control. This guide presents a compilation of available spectroscopic data and detailed experimental protocols for the analysis of this compound.

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for this compound and its closely related analogue, 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile.

The infrared spectrum of this compound provides key information about the functional groups present in the molecule. The gas-phase IR spectrum has been documented by the NIST/EPA Gas-Phase Infrared Database[1]. The characteristic absorption bands are presented in Table 1.

Table 1: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Strong, Broad | N-H stretching (amino group) |

| ~3100 | Medium | C-H stretching (aromatic/heteroaromatic) |

| ~1640 | Strong | N-H bending (amino group) |

| ~1550 | Medium | C=N stretching (pyrazole ring) |

| ~1450 | Medium | C=C stretching (thienyl and pyrazole rings) |

| ~700 | Strong | C-S stretching (thienyl ring) |

Note: The data is based on the gas-phase IR spectrum available from the NIST WebBook. The exact peak positions and intensities may vary depending on the sample preparation method (e.g., KBr pellet, ATR).

Table 2: ¹H NMR Spectral Data for 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.00 | br s | 1H | NH (pyrazole) |

| 7.93 | d, J = 4.2 Hz | 1H | Thienyl H-2 |

| 7.70 | d, J = 4.4 Hz | 1H | Thienyl H-3 |

| 7.14 | t, J = 4.4 Hz | 1H | Thienyl H-4 |

| 6.38 | s | 2H | NH₂ |

Solvent: DMSO-d₆. Data obtained from a study on the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles[2].

Table 3: ¹³C NMR Spectral Data for 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | C-NH₂ (pyrazole) |

| ~140-150 | C-thienyl (pyrazole) |

| ~125-130 | Thienyl carbons |

| ~115 | CN (carbonitrile) |

| ~90-100 | C4 (pyrazole) |

Note: The provided ¹³C NMR data is an approximation based on typical chemical shift ranges for similar structures. The presence of the electron-withdrawing cyano group in the reference compound will significantly impact the chemical shifts compared to the target molecule.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.

A common and effective method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[3]

Reaction Scheme:

Procedure:

-

Preparation of 3-oxo-3-(2-thienyl)propanenitrile: This precursor can be synthesized via the reaction of 2-acetylthiophene with a source of cyanide, such as through a Claisen condensation with ethyl cyanoformate.

-

Cyclization Reaction:

-

Dissolve 3-oxo-3-(2-thienyl)propanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dried this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is crucial and can affect the chemical shifts.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

¹H and ¹³C NMR Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of, for example, 400 or 500 MHz.

-

Acquire the ¹³C NMR spectrum on the same instrument, typically operating at a corresponding frequency (e.g., 100 or 125 MHz).

-

Process the acquired free induction decays (FIDs) using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow and Relationships

The following diagrams illustrate the logical flow of the synthesis and analysis process.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical relationship between molecular properties, analytical techniques, and observed data.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-(2-thienyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 5-Amino-3-(2-thienyl)pyrazole, a heterocyclic compound of significant interest in pharmaceutical and agricultural research. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by consolidating key physicochemical data and outlining relevant experimental protocols.

Core Physicochemical Properties

This compound is a white to off-white solid that serves as a versatile intermediate in the synthesis of a variety of bioactive molecules. Its chemical structure, featuring both a pyrazole and a thiophene ring, imparts unique properties that are leveraged in the development of novel therapeutics and agrochemicals. The compound has been noted for its potential anti-inflammatory and analgesic properties and is explored in the design of targeted therapies for conditions such as neurological disorders and cancer.

Data Summary

The following table summarizes the available quantitative data for the melting point and water solubility of this compound.

| Property | Value | Data Type |

| Melting Point | 98-106 °C | Experimental |

| 102-106 °C[1] | Experimental | |

| Water Solubility | log₁₀WS (mol/L) = -2.45 | Calculated |

Experimental Protocols

Precise determination of the physicochemical properties of a compound is critical for its development and application. The following sections detail standardized experimental methodologies for determining the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a fundamental property used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance melts is observed and recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The apparatus is turned on, and the heating rate is adjusted. An initial rapid heating can be used to determine an approximate melting point.

-

Measurement: For an accurate measurement, the experiment is repeated with a fresh sample. The temperature is raised quickly to about 10-15 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.

Solubility Determination (Kinetic Method)

Solubility is a crucial parameter that influences the bioavailability and formulation of a drug candidate. The kinetic solubility assay is a high-throughput method used to determine the solubility of a compound in an aqueous buffer.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The concentration at which the compound precipitates out of solution is determined, usually by nephelometry or UV-Vis spectroscopy.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for spectrophotometric methods)

-

Nephelometer or UV-Vis spectrophotometer with a plate reader

-

Plate shaker/incubator

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: A high-concentration stock solution of this compound (e.g., 10 mM) is prepared in 100% DMSO.

-

Serial Dilution: A series of dilutions of the stock solution are prepared in a 96-well plate using DMSO as the diluent.

-

Addition to Buffer: A small aliquot (e.g., 2 µL) from each well of the DMSO dilution plate is transferred to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a consistent, low final concentration of DMSO (e.g., 1%).

-

Equilibration: The plate is sealed and incubated at a controlled temperature (e.g., 25 °C) with shaking for a set period (e.g., 2 hours) to allow for precipitation to occur.

-

Measurement: The turbidity or light scattering of each well is measured using a nephelometer, or the absorbance is measured with a UV-Vis plate reader. An increase in turbidity or a significant change in absorbance indicates precipitation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under the experimental conditions.

Visualization of Synthetic Workflow

To provide a clearer understanding of the processes involved in obtaining this compound, a generalized synthetic workflow is presented below. This diagram illustrates the key steps from starting materials to the final product, including the necessary reaction conditions and purification steps.

Caption: Generalized synthetic workflow for this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Amino-3-(2-thienyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a definitive, publicly available crystal structure or detailed computational conformational analysis for 5-Amino-3-(2-thienyl)pyrazole has not been found in comprehensive searches of chemical and crystallographic databases (such as the Cambridge Structural Database and PubChem) or the broader scientific literature. Consequently, this guide provides a framework for its structural determination, outlining the necessary experimental and computational protocols, rather than presenting pre-existing quantitative data.

Introduction to this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyrazole ring linked to a thiophene moiety and functionalized with an amino group, suggests potential applications as a scaffold in drug design and as a functionalizing agent for novel materials. An exact understanding of its three-dimensional structure and conformational dynamics is critical for predicting its biological activity, designing derivatives, and understanding its material properties.

General Molecular Information

While detailed crystallographic data is unavailable, fundamental properties of the molecule have been cataloged.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃S | [1][2][3][4] |

| Molecular Weight | 165.22 g/mol | [1][2][4] |

| CAS Number | 96799-03-0 | [1][2][3] |

| IUPAC Name | 3-(thiophen-2-yl)-1H-pyrazol-5-amine | [3][5] |

| SMILES String | Nc1cc(n[nH]1)-c2cccs2 | [2] |

| InChI Key | TXSOLYKLZBJHFF-UHFFFAOYSA-N | [2][3][5] |

| Physical Form | White to off-white solid | [1] |

| Melting Point | 102-106 °C | [2] |

Molecular Structure Visualization

The following diagram illustrates the basic chemical structure of this compound. The key feature is the rotational freedom around the single bond connecting the pyrazole and thiophene rings, which is central to its conformational landscape.

Caption: 2D structure of this compound highlighting the key rings.

Experimental Protocols for Structural Elucidation

To determine the precise molecular geometry and conformation, a combination of experimental techniques is required.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[6] It provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.

Methodology:

-

Crystal Growth (Crystallization): This is often the most challenging step.[7]

-

Purity: The compound must be highly purified (>98%) to facilitate orderly crystal lattice formation.

-

Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is ideal.[8] Solvents to screen include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or hexane.

-

Techniques:

-

Slow Evaporation: A near-saturated solution is filtered into a clean vial, which is loosely covered to allow the solvent to evaporate over several days to weeks.[8]

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.

-

Thermal Control (Slow Cooling): A saturated solution is gently heated until all solid dissolves and then cooled very slowly (e.g., in a dewar) to promote the growth of a single, large crystal.[9]

-

-

-

Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer.[10]

-

The crystal is placed in a monochromatic X-ray beam and rotated.

-

A detector records the positions and intensities of the diffracted X-ray reflections.

-

-

Structure Solution and Refinement:

-

The diffraction pattern is analyzed to determine the unit cell dimensions and space group.

-

Initial phases of the structure factors are determined using direct methods or Patterson methods.

-

An initial electron density map is generated, allowing for the placement of atoms.

-

The atomic positions and thermal parameters are refined against the experimental data to achieve the best fit, resulting in the final molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While SCXRD provides the solid-state structure, NMR spectroscopy is invaluable for determining the molecular conformation and dynamics in solution.[11]

Methodology:

-

Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration suitable for the experiments (typically 5-10 mg in 0.6 mL).

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information on the chemical environment of protons. The chemical shifts and coupling constants (J-values) of the pyrazole and thiophene protons can indicate the relative orientation of the rings.

-

¹³C NMR: Identifies all unique carbon atoms in the molecule, confirming the molecular backbone.

-

-

2D NMR for Conformational Analysis:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for determining spatial proximity. Through-space correlations between protons on the pyrazole ring and the thiophene ring would provide direct evidence for the preferred rotational conformation (e.g., syn vs. anti) in solution.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the individual rings, aiding in the unambiguous assignment of all proton signals.

-

HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): Correlates protons with their directly attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC), allowing for the complete assignment of all ¹H and ¹³C resonances.

-

-

Variable Temperature (VT) NMR: Conducting NMR experiments at different temperatures can reveal information about dynamic processes.[12] If multiple conformers are in equilibrium, changes in temperature may lead to the broadening or coalescence of signals, allowing for the determination of the energy barriers to rotation.

Computational Protocols for Structural and Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular structures, relative energies of different conformers, and spectroscopic properties.

Methodology:

-

Software: Standard quantum chemistry software packages like Gaussian, ORCA, or CP2K are used.

-

Method Selection:

-

Functional: The B3LYP hybrid functional is a widely used and robust choice for organic molecules.[13][14] For potentially improved accuracy, especially regarding non-covalent interactions, dispersion-corrected functionals like ωB97X-D are recommended.[15]

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) provides a good balance of accuracy and computational cost for initial geometry optimizations.[16][17] For higher accuracy single-point energy calculations, a larger basis set like 6-311+G(2d,p) can be employed.

-

-

Conformational Search:

-

The primary degree of freedom is the torsion angle of the C-C bond connecting the pyrazole and thiophene rings.

-

A relaxed potential energy surface scan is performed by systematically rotating this bond (e.g., in 10-degree increments) and performing a geometry optimization at each step. This identifies all energy minima (stable conformers) and transition states.

-

-

Geometry Optimization and Frequency Calculation:

-

The structures corresponding to the energy minima from the conformational search are fully optimized without constraints.[18][19][20]

-

A frequency calculation is then performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield thermodynamic data (enthalpy, Gibbs free energy) and predicted vibrational spectra (IR, Raman).

-

-

Data Analysis:

-

The relative energies of the conformers are used to calculate their expected populations at a given temperature.

-

The optimized geometric parameters (bond lengths, angles, torsion angles) from the lowest energy conformer can be compared with experimental data if available.

-

Calculated NMR chemical shifts (using the GIAO method) can be compared with experimental spectra to validate the predicted structure.

-

Logical Workflow for Structural Determination

The following diagram outlines a comprehensive workflow for the complete structural and conformational characterization of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 96 96799-03-0 [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. rigaku.com [rigaku.com]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. How To [chem.rochester.edu]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. auremn.org.br [auremn.org.br]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. reddit.com [reddit.com]

- 15. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. exercises:2016_uzh_cmest:geometry_optimization [CP2K Open Source Molecular Dynamics ] [cp2k.org]

- 19. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

The Multifaceted Biological Activities of 5-Amino-3-(2-thienyl)pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-(2-thienyl)pyrazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological activities of its derivatives, focusing on anticancer, antimicrobial, and kinase inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to serve as a valuable resource for researchers in the field.

Anticancer Activity

Derivatives of the this compound core have demonstrated notable potential as anticancer agents. Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cell cycle regulation and proliferation, as well as the disruption of cytoskeletal dynamics.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected pyrazoline derivatives with a 3-(2-thienyl) substituent against various cancer cell lines. While data for exact this compound derivatives is limited in the public domain, the presented data for closely related analogs provides valuable insights into their potential.

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| 11 | 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | AsPC-1 (Pancreatic) | 16.8 | [1] |

| U251 (Glioblastoma) | 11.9 | [1] | ||

| Thiazolyl-pyrazoline I | Thiazolyl-pyrazoline derivative | MCF-7 (Breast) | 0.07 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of pyrazole derivatives containing a thienyl moiety, as determined by the minimum inhibitory concentration (MIC) or the zone of inhibition.

| Compound ID | Modification | Microorganism | Activity | Reference |

| 3 | Pyrazole derivative | Escherichia coli (Gram -) | MIC: 0.25 µg/mL | [3] |

| 4 | Pyrazole derivative | Streptococcus epidermidis (Gram +) | MIC: 0.25 µg/mL | [3] |

| 9a | 3-(4-substituted-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione | Staphylococcus aureus | Zone of Inhibition: 18 mm (200 µ g/disc ) | [4] |

| Bacillus subtilis | Zone of Inhibition: 20 mm (200 µ g/disc ) | [4] | ||

| Escherichia coli | Zone of Inhibition: 16 mm (200 µ g/disc ) | [4] | ||

| Pseudomonas aeruginosa | Zone of Inhibition: 14 mm (200 µ g/disc ) | [4] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then created in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well.

Procedure:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, typically adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution (at a known concentration) into each well. A negative control (solvent) and a positive control (standard antibiotic) should also be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Data Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Kinase Inhibitory Activity

5-Aminopyrazole derivatives are known to act as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

p38α MAP Kinase Inhibition

Several studies have identified 5-aminopyrazole-based compounds as potent and selective inhibitors of p38α mitogen-activated protein kinase (MAPK).[5][6] The p38α MAPK signaling pathway plays a crucial role in the cellular response to stress and in the production of pro-inflammatory cytokines like TNF-α.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay, often utilizing techniques like fluorescence resonance energy transfer (FRET) or luminescence.

Principle: The assay measures the phosphorylation of a specific substrate by the target kinase in the presence and absence of the inhibitor. The amount of phosphorylation is quantified, and the inhibitory effect of the compound is determined.

Procedure:

-

Reagent Preparation: Prepare solutions of the purified kinase, its specific substrate (often a peptide), ATP, and the test compound at various concentrations.

-

Reaction Setup: In a microplate, combine the kinase, substrate, and test compound.

-

Initiation: Start the phosphorylation reaction by adding ATP.

-

Incubation: Incubate the reaction mixture for a specific time at a controlled temperature.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent that generates a signal (e.g., fluorescence, luminescence) proportional to the phosphorylation level.

-

Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Other Biological Activities

Beyond the major areas highlighted, derivatives of this compound have been explored for a range of other biological activities, including:

-

Anti-inflammatory activity: Linked to their inhibition of enzymes like cyclooxygenase (COX) and kinases in inflammatory pathways.[3]

-

Analgesic activity: Some derivatives have shown pain-relieving properties.

-

Cholinesterase Inhibition: Sulfenylated 5-aminopyrazoles have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with potential applications in Alzheimer's disease treatment.[7]

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated a broad spectrum of biological activities, with significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. Further research focusing on the synthesis of new derivatives, elucidation of their precise mechanisms of action, and comprehensive structure-activity relationship studies is warranted to fully exploit the therapeutic potential of this important class of compounds. This guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.

References

- 1. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and development of sulfenylated 5-aminopyrazoles as inhibitors of acetylcholinesterase and butyrylcholinesterase: exploring the implication for Aβ1–42 aggregation inhibition in Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

5-Amino-3-(2-thienyl)pyrazole: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(2-thienyl)pyrazole is a pivotal heterocyclic building block that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural framework, featuring a reactive aminopyrazole core coupled with a thienyl moiety, provides a versatile platform for the construction of a diverse array of complex molecules. This guide delves into the synthesis, chemical reactivity, and extensive applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. The strategic incorporation of this scaffold has led to the discovery of potent kinase inhibitors, antimicrobial agents, and anticancer compounds, underscoring its importance in modern drug discovery programs.[1][2] This document aims to serve as a comprehensive resource, providing detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways to facilitate further research and innovation in this exciting area of chemistry.

Synthesis of the Core Scaffold

The most prevalent and efficient method for the synthesis of 5-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate.[3] For the specific synthesis of this compound, the key precursor is 3-oxo-3-(2-thienyl)propanenitrile. The reaction proceeds via an initial nucleophilic attack of hydrazine on the ketone carbonyl group to form a hydrazone intermediate, which then undergoes intramolecular cyclization by the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general synthesis of 5-aminopyrazoles from β-ketonitriles.[3][4]

Materials:

-

3-Oxo-3-(2-thienyl)propanenitrile

-

Hydrazine hydrate (80-99% solution)

-

Ethanol

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

A solution of 3-oxo-3-(2-thienyl)propanenitrile (1 equivalent) is prepared in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To this solution, hydrazine hydrate (1.1 to 1.5 equivalents) is added dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

The solid product is collected by filtration, washed with cold ethanol, and then dried under vacuum.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white to off-white solid.[1]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃S | [1] |

| Molecular Weight | 165.22 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 98-106 °C | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

| CAS Number | 96799-03-0 | [1] |

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry. The presence of a nucleophilic amino group and the adjacent endocyclic nitrogen atom allows for facile cyclocondensation reactions with 1,3-dielectrophiles.

Synthesis of Pyrazolo[1,5-a]pyrimidines

One of the most common applications of 5-aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines. These compounds are purine bioisosteres and exhibit a wide range of biological activities.[5] The reaction typically involves the condensation of the aminopyrazole with a β-dicarbonyl compound or its equivalent.

This is a general procedure for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-ketoesters.[5]

Materials:

-

This compound

-

A suitable β-ketoester (e.g., ethyl acetoacetate)

-

Glacial acetic acid or another suitable acid catalyst

-

Ethanol or another high-boiling solvent

Procedure:

-

A mixture of this compound (1 equivalent) and the β-ketoester (1.1 equivalents) is suspended in glacial acetic acid or ethanol.

-

The reaction mixture is heated to reflux for 4 to 12 hours, with reaction progress monitored by TLC.

-

After completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with a small amount of cold ethanol and dried to afford the crude pyrazolo[1,5-a]pyrimidine derivative.

-

Purification can be achieved by recrystallization from an appropriate solvent.

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent conversion to a pyrazolo[1,5-a]pyrimidine derivative.

Caption: Synthetic workflow for this compound and a derivative.

Biological Activity and Drug Development Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making this scaffold highly attractive for drug discovery. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties to target specific biological pathways.

Kinase Inhibitory Activity

A significant area of research has focused on the development of kinase inhibitors based on the aminopyrazole scaffold. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.[6][7] Several pyrazolo[1,5-a]pyrimidine derivatives, synthesized from aminopyrazoles, have been identified as potent and selective PI3Kδ inhibitors.

The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by aminopyrazole-derived compounds.

Caption: Inhibition of the PI3K/Akt signaling pathway by aminopyrazole derivatives.

p38 MAPK Signaling Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the cellular response to stress and inflammation.[8] Inhibition of p38α MAPK is a therapeutic strategy for treating inflammatory diseases. Aminopyrazole derivatives have been developed as potent and selective inhibitors of p38α MAPK.[8][9]

The following diagram depicts the p38 MAPK signaling pathway and its inhibition.

Caption: Inhibition of the p38 MAPK signaling pathway by aminopyrazole derivatives.

Quantitative Data on Kinase Inhibitory Activity:

| Compound Type | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrazolo[1,5-a]pyrimidine derivative | PI3Kδ | 18 | |

| Pyrazole-benzyl urea derivative | p38α MAPK | 2b (highly potent) | [9] |

| Aminopyrazole derivative | p38 MAP Kinase | 0.0088 pM | [1] |

Anticancer Activity

The antiproliferative properties of compounds derived from 5-aminopyrazoles have been extensively investigated. These compounds often exert their anticancer effects through the inhibition of kinases critical for tumor growth and survival.

Quantitative Data on Anticancer Activity:

| Cell Line | Compound Type | GI₅₀ (µM) | Reference |

| K562 (Leukemia) | Pyrazole analogue 5b | 0.021 | |

| MCF-7 (Breast Cancer) | Pyrazole analogue 5b | 1.7 | |

| A549 (Lung Cancer) | Pyrazole analogue 5b | 0.69 |

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. The aminopyrazole scaffold has been utilized to develop compounds with significant antibacterial and antifungal activity.

Quantitative Data on Antimicrobial Activity:

| Microorganism | Compound Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Indazole derivative | 64-128 | [10] |

| Enterococcus faecalis | Indazole derivative | ~128 | [10] |

| Escherichia coli | Thiazolidine derivative | 37.9–113.8 (µM) | [11] |

| Klebsiella pneumoniae | Pyrano[2,3-c] pyrazole derivative | 6.25 | [12] |

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in organic synthesis. Its utility in the construction of complex heterocyclic systems, particularly fused pyrazoles, has led to the discovery of numerous compounds with potent and diverse biological activities. The demonstrated efficacy of its derivatives as kinase inhibitors for cancer and inflammatory diseases, as well as their potential as antimicrobial agents, highlights the significant therapeutic promise of this scaffold. The detailed synthetic protocols and quantitative biological data presented in this guide are intended to empower researchers to further explore the vast chemical space accessible from this remarkable starting material, paving the way for the development of next-generation therapeutics and other advanced functional molecules.

References

- 1. | BioWorld [bioworld.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 6. all-chemistry.com [all-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ijcaonline.org [ijcaonline.org]

Preliminary Screening of 5-Amino-3-(2-thienyl)pyrazole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 5-Amino-3-(2-thienyl)pyrazole and its derivatives. The document summarizes key findings on its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental methodologies and data are presented to facilitate further research and development in this area.

Introduction

This compound is a heterocyclic compound that has garnered significant interest in pharmaceutical and agricultural research.[1] Its unique structure, featuring a pyrazole ring linked to a thiophene moiety, makes it a versatile scaffold for the synthesis of novel derivatives with a wide range of biological activities.[1] Pyrazole-containing molecules are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[1] This guide focuses on the preliminary bioactivity screening of the this compound core, providing a foundation for its potential development as a therapeutic agent.

Synthesis of this compound Derivatives

The synthesis of 5-aminopyrazole derivatives, including the thienyl-substituted variants, is most commonly achieved through the condensation of β-ketonitriles with hydrazines.[2] This versatile method involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate, which then undergoes cyclization to yield the 5-aminopyrazole ring.[2]

A general synthetic pathway is outlined below:

Experimental Protocol: General Synthesis of 5-Aminopyrazoles [2]

-

Reaction Setup: A solution of the appropriate β-ketonitrile (1 equivalent) and hydrazine derivative (1.1 equivalents) in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired 5-aminopyrazole derivative.

Anticancer Activity

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-Pyrazole Hybrids | A549 (Lung) | 0.452 | [3] |

| Thiazole-Pyrazole Hybrids | MCF-7 (Breast) | 126.98 | [3] |

| Pyrazole Benzothiazole Hybrids | HT29 (Colon) | 3.17 - 6.77 | [4] |

| Pyrazole Benzothiazole Hybrids | PC3 (Prostate) | 3.17 - 6.77 | [4] |

| Pyrazole Benzothiazole Hybrids | A549 (Lung) | 3.17 - 6.77 | [4] |

| Pyrazole Ring-Containing Isolongifolanone Derivatives | MCF7 (Breast) | 5.21 | [4] |

| 5-Alkylated Selanyl-1H-pyrazole Derivatives | HepG2 (Liver) | 13.85 - 15.98 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity [5][6]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 103 to 1 × 104 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Potential Mechanisms of Anticancer Action

The anticancer activity of pyrazole derivatives is believed to be mediated through multiple mechanisms:

-

Induction of Apoptosis: Many pyrazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[4][7] This is often characterized by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins.[4]

-

Cell Cycle Arrest: These compounds can also cause cell cycle arrest, typically at the G2/M or S phase, thereby inhibiting cancer cell proliferation.[7]

-

Enzyme Inhibition: Pyrazole derivatives have been identified as inhibitors of various kinases and enzymes that are crucial for cancer cell survival and proliferation, such as EGFR, VEGFR-2, and CDKs.[4]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to that of some established anticancer drugs.[7]

Antimicrobial Activity

The this compound scaffold is also a promising starting point for the development of novel antimicrobial agents. Various derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-Amino Functionalized Pyrazoles | Staphylococcus genus (MDR) | 32 - 64 | [8] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus | 1 - 8 | [9] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli | 1 | [9] |

| Pyrazole-thiazole hybrids | S. aureus (MRSA) | <0.2 (MBC) | [9] |

| Thiophenyl-pyrazolyl-thiazole Hybrids | P. aeruginosa | 62.25 | [10] |

| Thiophenyl-pyrazolyl-thiazole Hybrids | B. subtilis | 3.9 - 15.625 | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination [11]

-

Preparation of Inoculum: A standardized bacterial inoculum is prepared from a fresh culture and diluted to a specific concentration (e.g., 5 × 105 CFU/mL).

-

Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of pyrazole derivatives may be attributed to the inhibition of essential bacterial enzymes. For instance, some pyrazole-thiazole hybrids are suggested to target topoisomerase II and topoisomerase IV, enzymes critical for DNA replication and repair in bacteria.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 5-Amino-3-(2-thienyl)pyrazole in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 5-Amino-3-(2-thienyl)pyrazole as a scaffold for the development of potent kinase inhibitors. This document includes detailed experimental protocols, quantitative data on the inhibitory activity of derived compounds, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique chemical properties allow for versatile substitutions, enabling the fine-tuning of inhibitor potency and selectivity. The incorporation of a thiophene ring, as in this compound, offers additional opportunities for molecular interactions within the kinase ATP-binding pocket, potentially leading to enhanced inhibitory activity and selectivity. This document focuses on the synthesis of kinase inhibitors based on this scaffold, with a particular emphasis on their application as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key target in neurodegenerative diseases such as Alzheimer's.

Data Presentation

The following tables summarize the in vitro inhibitory activities (IC50 values) of a series of thieno[3,2-c]pyrazol-3-amine derivatives, which are structurally analogous to derivatives of this compound. This data provides a comparative reference for the potency and selectivity of this class of compounds.

Table 1: Inhibitory Activity of Thieno[3,2-c]pyrazol-3-amine Derivatives against GSK-3β

| Compound ID | Modification | GSK-3β IC50 (nM) |

| 16b | 4-pyridyl substitution | 3.1 |

| 18a | 4-(phenyl)pyridyl substitution | 84 |

| 18b | 4-(4-fluorophenyl)pyridyl substitution | >1000 |

| 18c | 4-(4-chlorophenyl)pyridyl substitution | >1000 |

| 18d | 4-(4-methylphenyl)pyridyl substitution | >1000 |

| 18e | 4-(biphenyl-4-yl)pyridyl substitution | >1000 |

| 18f | 4-(naphthalen-2-yl)pyridyl substitution | >1000 |

Data sourced from a study on thieno[3,2-c]pyrazol-3-amine derivatives as GSK-3β inhibitors.

Table 2: Kinase Selectivity Profile of Compound 16b

| Kinase | Inhibition (%) at 1.0 µM |

| GSK-3β | 98 |

| CDK5 | 85 |

| CK2 | 75 |

| CDK2 | 45 |

| CDK9 | 30 |

| PIM1 | 25 |

| DYRK1A | 20 |

| CK1 | 15 |

| ROCK1 | 10 |

| p38α | 5 |

Data represents the percentage of kinase activity inhibited by a 1.0 µM concentration of compound 16b.

Experimental Protocols

This section provides detailed protocols for the synthesis of the this compound scaffold and a representative kinase inhibitor, as well as for key biological assays.

Protocol 1: Synthesis of this compound

This protocol is a two-step process starting from a commercially available thiophene derivative.

Step 1: Synthesis of 3-oxo-3-(thiophen-2-yl)propanenitrile

-

Reaction Setup: To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), add a mixture of ethyl 2-thenoate (15.6 g, 0.1 mol) and acetonitrile (5.1 mL, 0.1 mol).

-

Reaction Conditions: Reflux the mixture for 6 hours.

-

Work-up: After cooling, pour the reaction mixture into a mixture of crushed ice and hydrochloric acid.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-oxo-3-(thiophen-2-yl)propanenitrile.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of 3-oxo-3-(thiophen-2-yl)propanenitrile (1.51 g, 10 mmol) in ethanol (20 mL), add hydrazine hydrate (0.5 mL, 10 mmol).

-

Reaction Conditions: Reflux the mixture for 4 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Protocol 2: Synthesis of a Representative Kinase Inhibitor (e.g., N-(3-(2-thienyl)-1H-pyrazol-5-yl)picolinamide)

-

Reaction Setup: To a solution of this compound (1.65 g, 10 mmol) in pyridine (20 mL), add picolinoyl chloride (1.42 g, 10 mmol) dropwise at 0 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: Pour the reaction mixture into ice water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the final compound.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the IC50 value of a synthesized inhibitor against a target kinase.

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor in the appropriate kinase buffer. Prepare a solution of the target kinase and its substrate in kinase buffer. Prepare the ATP solution at the desired concentration.

-

Kinase Reaction: In a 96-well plate, add the kinase, substrate, and inhibitor solutions. Initiate the reaction by adding the ATP solution. Incubate at the optimal temperature for the kinase (typically 30 °C) for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to convert the remaining ATP to ADP.

-

Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the synthesized inhibitors on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test inhibitor (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 5: Western Blot Analysis for Target Engagement

This protocol is used to determine if the inhibitor affects the phosphorylation state of the target kinase or its downstream substrates in a cellular context.

-

Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4 °C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein phosphorylation.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the Wnt/β-catenin signaling pathway, which is regulated by GSK-3β. Inhibition of GSK-3β by compounds derived from this compound can lead to the stabilization and nuclear translocation of β-catenin, activating the transcription of target genes involved in cell proliferation and survival.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound derivatives on GSK-3β.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold.

Caption: General workflow for the synthesis and evaluation of this compound-based kinase inhibitors.

Application Notes and Protocols for the Quantification of 5-Amino-3-(2-thienyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(2-thienyl)pyrazole is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its structural motif is a key building block in the synthesis of various bioactive molecules. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Data Presentation: Quantitative Method Parameters

The following table summarizes the typical performance characteristics of the analytical methods described. These values are indicative and may vary based on the specific instrumentation and experimental conditions.

| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |

| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 2 - 20 µg/mL |

| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.1 ng/mL | ~1.8 µg/mL |

| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 97 - 103% |

| Precision (% RSD) | < 2% | < 5% | < 3% |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control and quantification of this compound in bulk drug substances and simple formulations.

A. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid (analytical grade).

-

Ultrapure water.

-

This compound reference standard.

B. Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-8 min: 10% to 90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 275 nm (based on the UV absorbance spectrum of the pyrazole and thienyl chromophores).

C. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-